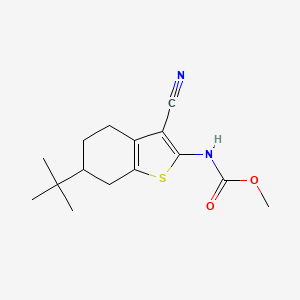![molecular formula C6H5IN4 B10901283 3-Iodopyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10901283.png)
3-Iodopyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodopyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. The presence of an iodine atom at the 3-position and an amine group at the 7-position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodopyrazolo[1,5-a]pyrimidin-7-amine typically involves a regioselective, time-efficient, and one-pot route. One common method includes the sequential cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by regioselective electrophilic substitution with easily available electrophilic reagents . This microwave-assisted process is distinguished by its short reaction times, high yield, operational simplicity, broad substrate scope, and pot-economy .
Industrial Production Methods
From an industrial perspective, the synthesis of this compound can be scaled up using similar microwave-assisted processes. The reaction conditions typically involve heating the reactants at 180°C under microwave irradiation for a few minutes, followed by cooling and further reaction with electrophilic reagents under solvent-free microwave irradiation .
Chemical Reactions Analysis
Types of Reactions
3-Iodopyrazolo[1,5-a]pyrimidin-7-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other groups through reactions such as the Sonogashira cross-coupling reaction.
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions to introduce different functional groups at specific positions.
Common Reagents and Conditions
Sonogashira Cross-Coupling Reaction: This reaction involves the use of phenylacetylene and a catalyst system comprising 10% palladium on carbon, triphenylphosphine, and copper(I) iodide.
Electrophilic Substitution: Common electrophilic reagents include nitric acid and sulfuric acid, which are used under microwave irradiation.
Major Products Formed
3-Phenylethynyl Derivatives: Formed through the Sonogashira cross-coupling reaction.
Various Substituted Pyrazolo[1,5-a]pyrimidines: Formed through electrophilic substitution reactions.
Scientific Research Applications
3-Iodopyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of potential drugs, including anxiolytic agents and hypnotic drugs.
Material Science: It is used in the development of organic light-emitting diodes (OLEDs) and semiconductor materials due to its promising photophysical properties.
Biological Research: The compound is studied for its potential as an antitumor agent and enzymatic inhibitor.
Mechanism of Action
The mechanism of action of 3-iodopyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound’s fused ring structure allows for versatile structural modifications, enabling it to interact with various enzymes and receptors. This interaction can lead to the inhibition of enzymatic activity or modulation of receptor function, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
3-Iodopyrazolo[1,5-a]pyrimidin-7-amine can be compared with other similar compounds, such as:
3-Halopyrazolo[1,5-a]pyrimidines: These compounds have similar structures but differ in the halogen atom present at the 3-position.
3-Nitropyrazolo[1,5-a]pyrimidines: These compounds have a nitro group at the 3-position instead of an iodine atom.
Azolo[1,5-a]pyrimidin-7-amines: These compounds include various azole rings fused with pyrimidine and have similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-iodopyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN4/c7-4-3-10-11-5(8)1-2-9-6(4)11/h1-3H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDWYWKGNHQRNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)I)N=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-3-[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B10901221.png)
![N,N'-[methanediylbis(2-cyanobenzene-4,1-diyl)]bis{2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetamide}](/img/structure/B10901229.png)
![5-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10901232.png)
![(7Z)-3-(difluoromethyl)-7-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10901239.png)
![3-(3-chlorophenyl)-5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione](/img/structure/B10901240.png)
![4-{[(E)-{4-methoxy-3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B10901241.png)
![5-{[3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10901253.png)
![4-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]-5-methyl-N~3~-(1-methyl-1H-pyrazol-4-YL)-3-isoxazolecarboxamide](/img/structure/B10901257.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10901264.png)
![4-[(4-Bromophenoxy)methyl]-N~1~-(3-chlorophenyl)benzamide](/img/structure/B10901270.png)
![N'-[(E)-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}methylidene]-4-tert-butylbenzohydrazide](/img/structure/B10901272.png)
![Ethyl 2-[(4-cyano-6,6,7-trimethyl-1-morpholin-4-yl-5,8-dihydro-2,7-naphthyridin-3-yl)sulfanyl]acetate](/img/structure/B10901275.png)
![tert-butyl [5-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]carbamate](/img/structure/B10901282.png)
